molecular formula C10H9N3O B2377896 4-Acetyl-2-phenyl-1,2,3-triazole CAS No. 85693-09-0

4-Acetyl-2-phenyl-1,2,3-triazole

Cat. No.: B2377896
CAS No.: 85693-09-0
M. Wt: 187.202
InChI Key: UKGZSRRTSPMNBH-UHFFFAOYSA-N
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Description

4-Acetyl-2-phenyl-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Mechanism of Action

Target of Action

The primary targets of 4-Acetyl-2-phenyl-1,2,3-triazole are a variety of enzymes and receptors in the biological system . Triazole compounds, including this compound, are known to interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The interaction of this compound with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions result in changes in the function of the target enzymes and receptors, leading to its biological activities.

Biochemical Pathways

Triazole compounds are known to have versatile biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , which may also apply to this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its ability to interact with a variety of enzymes and receptors . The specific effects would depend on the particular targets and pathways affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as triazoles are stable in both acidic and basic conditions . Other factors such as temperature, presence of other substances, and the specific biological environment could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-phenyl-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in an acidic medium. The reaction conditions often include temperatures ranging from 0°C to 25°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-phenyl-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetyl-2-phenyl-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(2-phenyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZSRRTSPMNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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